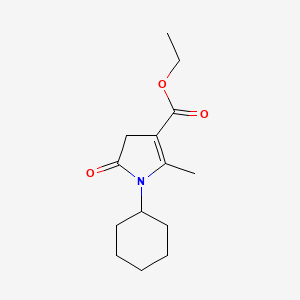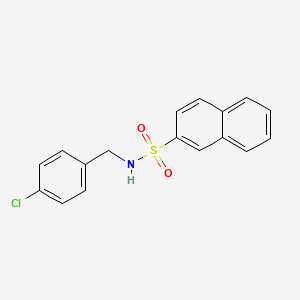
N-(4-chlorobenzyl)-2-naphthalenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chlorobenzyl)-2-naphthalenesulfonamide, also known as NCB-2, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. This compound has shown promising results in the field of medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases.
科学研究应用
N-(4-chlorobenzyl)-2-naphthalenesulfonamide has been extensively studied for its potential use in various scientific research applications. One of the primary areas of research is its potential use in the development of new drugs for the treatment of cancer. Studies have shown that this compound has potent anti-cancer properties and can inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells.
In addition to its anti-cancer properties, this compound has also been studied for its potential use in the treatment of other diseases, such as Alzheimer's disease, Parkinson's disease, and diabetes. Studies have shown that this compound can inhibit the aggregation of amyloid beta proteins, which are responsible for the development of Alzheimer's disease. Additionally, this compound has been shown to protect dopaminergic neurons from oxidative stress, which is a hallmark of Parkinson's disease. Finally, this compound has been shown to improve glucose tolerance and insulin sensitivity, making it a potential candidate for the treatment of diabetes.
作用机制
The mechanism of action of N-(4-chlorobenzyl)-2-naphthalenesulfonamide is not fully understood, but studies have shown that it works by inhibiting various enzymes and signaling pathways that are involved in the development and progression of diseases. For example, this compound has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a key role in the invasion and metastasis of cancer cells. Additionally, this compound has been shown to inhibit the activity of protein kinase C (PKC), which is a signaling pathway that is involved in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. For example, studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, which is a key mechanism for the treatment of cancer. Additionally, this compound has been shown to reduce oxidative stress and inflammation, which are key factors in the development of various diseases.
实验室实验的优点和局限性
One of the main advantages of using N-(4-chlorobenzyl)-2-naphthalenesulfonamide in lab experiments is its potent anti-cancer properties. This makes it an ideal candidate for the development of new drugs for the treatment of cancer. Additionally, this compound has been shown to have a relatively low toxicity profile, making it a safe compound to use in lab experiments.
However, there are also some limitations to using this compound in lab experiments. For example, it has a relatively low solubility in water, which can make it difficult to work with in certain experiments. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret the results of certain experiments.
未来方向
There are several future directions for the study of N-(4-chlorobenzyl)-2-naphthalenesulfonamide. One of the primary areas of research is the development of new drugs for the treatment of cancer. Researchers are currently exploring the use of this compound in combination with other drugs to enhance its anti-cancer properties.
Additionally, researchers are exploring the potential use of this compound in the treatment of other diseases, such as Alzheimer's disease, Parkinson's disease, and diabetes. Finally, researchers are working to better understand the mechanism of action of this compound, which could lead to the development of more effective drugs for the treatment of various diseases.
Conclusion:
In conclusion, this compound is a chemical compound that has shown promising results in the field of medicinal chemistry. It has potent anti-cancer properties and has been studied for its potential use in the treatment of other diseases, such as Alzheimer's disease, Parkinson's disease, and diabetes. While there are some limitations to using this compound in lab experiments, it remains an important compound for the development of new drugs for the treatment of various diseases.
合成方法
The synthesis of N-(4-chlorobenzyl)-2-naphthalenesulfonamide involves the reaction of 2-naphthalenesulfonic acid with 4-chlorobenzylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified through recrystallization to obtain a white crystalline powder.
属性
IUPAC Name |
N-[(4-chlorophenyl)methyl]naphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO2S/c18-16-8-5-13(6-9-16)12-19-22(20,21)17-10-7-14-3-1-2-4-15(14)11-17/h1-11,19H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDEVQRCUMDPBDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-({[(2,4-difluorophenyl)amino]carbonyl}amino)benzamide](/img/structure/B5865751.png)

![3,4-dimethoxy-N'-[(2-phenylbutanoyl)oxy]benzenecarboximidamide](/img/structure/B5865760.png)
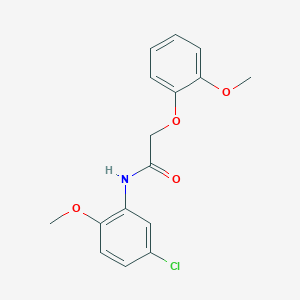

![3-[2-(4-morpholinyl)ethyl]-2-thioxo-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5865785.png)
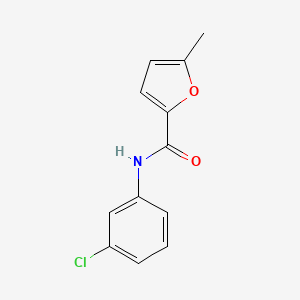
![1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl 2-[1-(2-thienyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5865811.png)
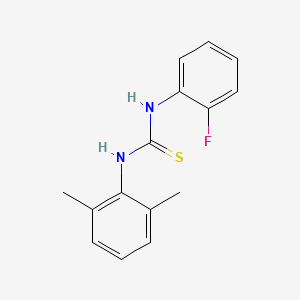
![(2-methoxy-5-nitrophenyl)[2-(trifluoromethyl)benzyl]amine](/img/structure/B5865815.png)
methyl]-N'-(4-fluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]thiourea](/img/structure/B5865816.png)
![[3-amino-4-(dimethylamino)thieno[2,3-b]pyridin-2-yl](phenyl)methanone](/img/structure/B5865824.png)
![2-[(4-bromo-2-formylphenoxy)methyl]benzonitrile](/img/structure/B5865837.png)
